molecular formula C22H26N4O4S B2442568 N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-(N,N-dimethylsulfamoyl)-N-(furan-2-ylmethyl)benzamide CAS No. 1798516-76-3

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-(N,N-dimethylsulfamoyl)-N-(furan-2-ylmethyl)benzamide

Cat. No. B2442568
CAS RN: 1798516-76-3
M. Wt: 442.53
InChI Key: YYGIERZNHJWXRG-UHFFFAOYSA-N
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Description

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-(N,N-dimethylsulfamoyl)-N-(furan-2-ylmethyl)benzamide is a useful research compound. Its molecular formula is C22H26N4O4S and its molecular weight is 442.53. The purity is usually 95%.
BenchChem offers high-quality N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-(N,N-dimethylsulfamoyl)-N-(furan-2-ylmethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-(N,N-dimethylsulfamoyl)-N-(furan-2-ylmethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-(N,N-dimethylsulfamoyl)-N-(furan-2-ylmethyl)benzamide is a compound that can be synthesized through various organic chemistry methodologies, involving reactions such as dimethyldioxirane oxidation and cyclization processes. These synthetic routes enable the production of novel heterocyclic compounds, which have potential applications in medicinal chemistry due to their structural diversity and biological relevance. The synthesis of such compounds often involves complex reactions, highlighting the importance of understanding organic synthesis techniques and mechanisms (Levai et al., 2002; El-Essawy & Rady, 2011).

Potential Biological Activities

The structural motifs present in N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-(N,N-dimethylsulfamoyl)-N-(furan-2-ylmethyl)benzamide suggest potential for biological activity. Compounds with similar structures have been evaluated for their antitumor, antimicrobial, and antiviral properties, showing promising results in preliminary studies. For example, benzothiazole derivatives have demonstrated selective cytotoxicity against tumorigenic cell lines, indicating the potential of such compounds in cancer research (Yoshida et al., 2005). Moreover, pyrazole and benzamide derivatives have been assessed for their inhibitory effects on various enzymes, highlighting the significance of these compounds in designing new therapeutic agents (Saeed et al., 2015).

Antimicrobial and Anticancer Activities

Further studies on compounds with similar structural features have revealed their antimicrobial and anticancer activities. For instance, pyridine and thioamide derivatives have been synthesized and shown to exhibit high cytotoxicity against certain cancer cell lines, such as the MCF-7 breast cancer cell line, indicating the potential application of these compounds in cancer therapy (Zaki et al., 2018). Additionally, novel benzamide-based aminopyrazoles have been found to possess significant antiviral activities against bird flu influenza (H5N1), suggesting their potential use in antiviral drug development (Hebishy et al., 2020).

properties

IUPAC Name

N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-4-(dimethylsulfamoyl)-N-(furan-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O4S/c1-24(2)31(28,29)20-10-8-17(9-11-20)22(27)26(15-19-5-4-12-30-19)14-18-13-21(16-6-7-16)25(3)23-18/h4-5,8-13,16H,6-7,14-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYGIERZNHJWXRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)CN(CC2=CC=CO2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-(N,N-dimethylsulfamoyl)-N-(furan-2-ylmethyl)benzamide

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